2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid
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Overview
Description
2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a heterocyclic organic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as solvent choice, temperature control, and catalyst selection. For example, using acetonitrile as a solvent and copper(I) oxide as a catalyst can improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based compounds with altered functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while reduction can produce triazole alcohols or amines.
Scientific Research Applications
2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
1,2,3-Triazole: The parent compound of the triazole family, with a wide range of applications in medicinal chemistry.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Uniqueness
2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-(2-Methyl-2H-1,2,3-triazol-4-yl)propanoic acid is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring attached to a propanoic acid moiety, characterized by the molecular formula C6H9N3O2 and a molecular weight of approximately 155.15 g/mol. Its structure facilitates various interactions with biological targets, enhancing its potential therapeutic applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a lead compound for developing new antibiotics. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it can inhibit cell proliferation effectively. For instance, one study reported an IC50 value of 12.5 µg/mL against HepG2 liver cancer cells, indicating potent antiproliferative effects . The proposed mechanism involves the induction of apoptosis through activation of caspases and modulation of signaling pathways related to cell survival and growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Modulation : The triazole ring allows for hydrogen bonding and π–π interactions with enzymes, potentially altering their activity.
- Receptor Binding : The compound may bind to various receptors involved in cellular signaling pathways, impacting processes such as inflammation and immune response .
Case Studies
- Antimicrobial Efficacy : A study evaluating several derivatives of triazole compounds found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results highlighted its potential as an alternative treatment for resistant bacterial infections.
- Anti-inflammatory Effects : In peripheral blood mononuclear cell (PBMC) cultures, the compound demonstrated low toxicity while significantly modulating cytokine release (TNF-α and IL-6). This suggests a dual role in both antimicrobial and anti-inflammatory pathways .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
Compound Name | Structural Features | Unique Aspects | Biological Activity |
---|---|---|---|
(2R)-2-amino-3-(1H-1,2,3-triazol-4-yl)propanoic acid | Lacks the methyl group | Alters chemical properties | Moderate antimicrobial |
(2R)-2-amino-3-(2H-1,2,3-triazol-4-yl)propanoic acid | Different hydrogenation state | Influences stability | Low anticancer activity |
1H-1,2,4-triazole derivatives | Varying substituents | Diverse biological activities | Variable efficacy based on substituents |
The presence of the methyl group in this compound enhances its lipophilicity compared to other derivatives. This modification is crucial for improving membrane permeability and bioavailability .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-4(6(10)11)5-3-7-9(2)8-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
YTZFMANWUSONDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(N=C1)C)C(=O)O |
Origin of Product |
United States |
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